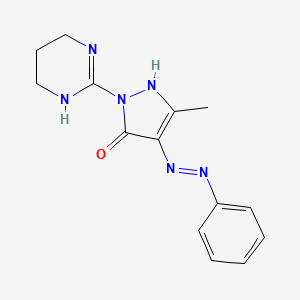
3-methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole-4,5-dione 4-(N-phenylhydrazone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole-4,5-dione 4-(N-phenylhydrazone) is a useful research compound. Its molecular formula is C14H16N6O and its molecular weight is 284.323. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole-4,5-dione 4-(N-phenylhydrazone) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole-4,5-dione 4-(N-phenylhydrazone) including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole-4,5-dione 4-(N-phenylhydrazone) (CAS Number: 338402-59-8) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16N6O
- Molecular Weight : 284.32 g/mol
- Structural Characteristics : The compound features a pyrazole ring fused with a tetrahydropyrimidine moiety, contributing to its biological activity.
Biological Activities
Research indicates that derivatives of pyrazoles exhibit a wide range of biological activities including:
-
Antimicrobial Activity :
- Pyrazole derivatives have shown significant antimicrobial effects against various pathogens. For instance, compounds similar to 3-methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
- A study evaluated the antimicrobial activity of synthesized pyrazole derivatives against fungal strains such as Candida species, showing promising results .
-
Antitumor Activity :
- Pyrazole derivatives are noted for their inhibitory effects on cancer cell lines. They have been reported to inhibit key enzymes involved in tumor growth and proliferation such as BRAF(V600E) and EGFR .
- In vitro studies have shown that certain pyrazole compounds induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
- Anti-inflammatory Effects :
- Antioxidant Activity :
The biological activities of 3-methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole are attributed to its ability to interact with specific molecular targets in cells. These interactions can lead to:
- Inhibition of enzyme activity associated with disease progression.
- Modulation of signaling pathways involved in inflammation and cancer cell survival.
Case Study 1: Antimicrobial Screening
A recent study synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity using the well diffusion method. The results indicated that several compounds displayed significant inhibition zones against both Gram-positive and Gram-negative bacteria .
| Compound | Inhibition Zone (mm) | Target Organism |
|---|---|---|
| Compound A | 15 | S. aureus |
| Compound B | 18 | E. coli |
| Compound C | 12 | P. aeruginosa |
Case Study 2: Antitumor Activity
In vitro tests on cancer cell lines showed that certain pyrazole derivatives induced apoptosis through caspase activation pathways. For example, compound X was found to significantly reduce cell viability in breast cancer cells by inducing oxidative stress .
属性
IUPAC Name |
5-methyl-4-phenyldiazenyl-2-(1,4,5,6-tetrahydropyrimidin-2-yl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-10-12(18-17-11-6-3-2-4-7-11)13(21)20(19-10)14-15-8-5-9-16-14/h2-4,6-7,19H,5,8-9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWHUUSTCIPCLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NCCCN2)N=NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














